(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one
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Overview
Description
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an amino group, an anilino group, and a phenylimino group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the condensation reaction between aniline derivatives and cyclohexa-2,4-dien-1-one derivatives under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The amino and anilino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other organic materials.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of dyes, pigments, or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one derivatives: Compounds with similar structures but different substituents on the aniline or phenylimino groups.
Imines: Other imine compounds with different ring structures or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
98300-11-9 |
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Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-amino-3-anilino-6-phenyliminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C18H15N3O/c19-15-11-17(21-14-9-5-2-6-10-14)18(22)12-16(15)20-13-7-3-1-4-8-13/h1-12,20H,19H2 |
InChI Key |
WSXYWXHCEVRJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C=C2N |
Origin of Product |
United States |
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